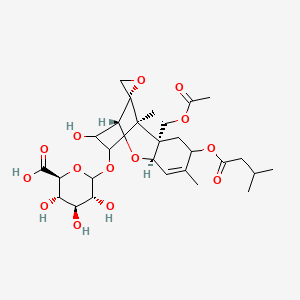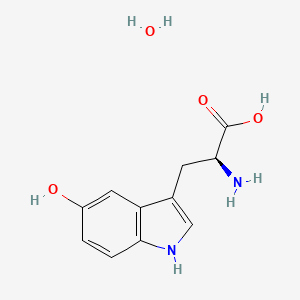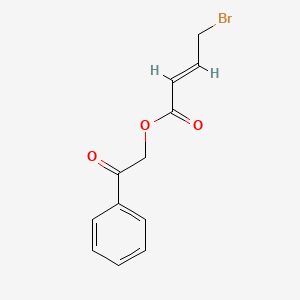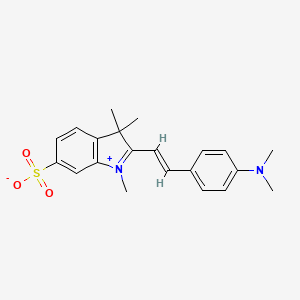
HT-2 Toxin 4-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HT-2 Toxin 4-Glucuronide is a metabolite of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This compound is considered a significant biomarker for human exposure to HT-2 toxin and is often detected in urine samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: HT-2 Toxin 4-Glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of liver microsomes from various species, including rats, mice, pigs, and humans. The enzymatic reaction typically requires the presence of uridine diphosphate glucuronic acid as a co-substrate .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar enzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: HT-2 Toxin 4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur during food processing or gastrointestinal passage, leading to the release of the parent HT-2 toxin .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Conjugation: Enzymatic glucuronidation using uridine diphosphate glucuronic acid and liver microsomes.
Major Products:
Hydrolysis: HT-2 toxin
Conjugation: this compound
Applications De Recherche Scientifique
HT-2 Toxin 4-Glucuronide is extensively studied in toxicology and environmental science. Its primary applications include:
Biomarker for Exposure: Used as a biomarker to assess human and animal exposure to HT-2 toxin.
Toxicokinetics Studies: Helps in understanding the metabolism and excretion pathways of HT-2 toxin.
Food Safety Research: Investigated for its stability during food processing and its potential impact on food safety.
Mécanisme D'action
HT-2 Toxin 4-Glucuronide exerts its effects through the release of the parent HT-2 toxin upon hydrolysis. HT-2 toxin is known to inhibit protein synthesis by binding to the ribosome, leading to cell death. It also induces oxidative stress and activates various signaling pathways, including the mitogen-activated protein kinase pathway .
Comparaison Avec Des Composés Similaires
- HT-2 Toxin 3-Glucuronide
- T-2 Toxin 3-Glucuronide
- T-2 Toxin 4-Glucuronide
Comparison: HT-2 Toxin 4-Glucuronide is unique due to its specific glucuronidation at the 4-position. This structural difference can influence its stability, hydrolysis rate, and toxicity compared to other glucuronides .
This compound stands out as a crucial biomarker and research tool in the study of mycotoxin exposure and toxicity. Its unique properties and applications make it a valuable compound in toxicology and environmental science.
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOMOZSAYAVLW-BWMMPYHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)




![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)


![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

